2-(4-Chlorophenyl)acetyl cyanide
Overview
Description
2-(4-Chlorophenyl)acetyl cyanide is an organic compound with the molecular formula C9H6ClNO It is a derivative of acetyl cyanide, where the acetyl group is substituted with a 4-chlorophenyl group
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)acetyl cyanide may also interact with various biological targets.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with biological targets.
Biochemical Pathways
It is known that cyanide, a component of this compound, is produced in plant tissues as a result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . Cyanide at non-toxic concentrations may play a role as a signaling molecule involved in the control of some metabolic processes in plants .
Pharmacokinetics
The compound’s molecular weight of 169608 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)acetyl cyanide typically involves the acylation of 4-chlorobenzyl cyanide. One common method includes the reaction of 4-chlorobenzyl cyanide with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)acetyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the acetyl group can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as amides, esters, and thioethers.
Reduction: Corresponding amines or alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
2-(4-Chlorophenyl)acetyl cyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)acetyl cyanide: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methylphenyl)acetyl cyanide: Similar structure but with a methyl group instead of chlorine.
2-(4-Nitrophenyl)acetyl cyanide: Similar structure but with a nitro group instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)acetyl cyanide is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. The electron-withdrawing effect of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its methyl or bromine-substituted counterparts.
Properties
IUPAC Name |
2-(4-chlorophenyl)acetyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGUJKMGQRRXFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562832 | |
Record name | (4-Chlorophenyl)ethanoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924633-52-3 | |
Record name | (4-Chlorophenyl)ethanoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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